molecular formula C9H12N2O2 B2379175 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439896-41-9

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2379175
CAS No.: 1439896-41-9
M. Wt: 180.207
InChI Key: POZHIUIZYRNOGP-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid
  • 1-(Cyclopentylmethyl)-1H-imidazole-2-carboxylic acid
  • 1-(Cyclohexylmethyl)-1H-imidazole-2-carboxylic acid

Uniqueness: 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties. This makes it distinct from its analogs with different cycloalkyl groups, potentially leading to different biological and chemical behaviors.

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-10-4-5-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHIUIZYRNOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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